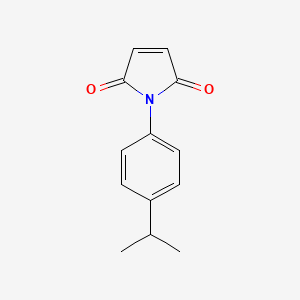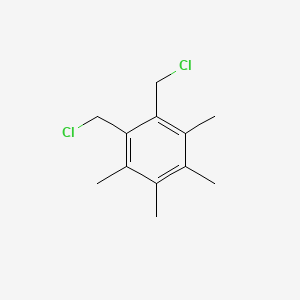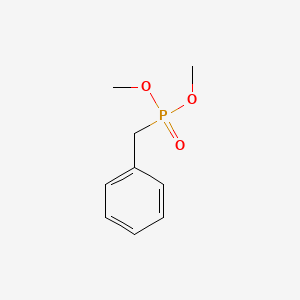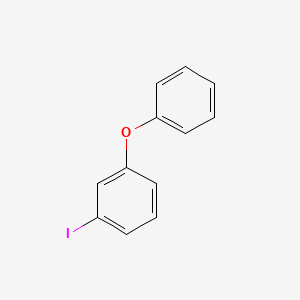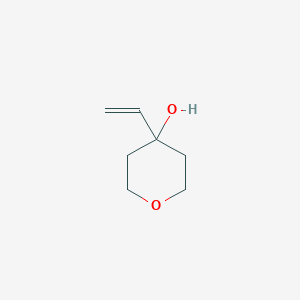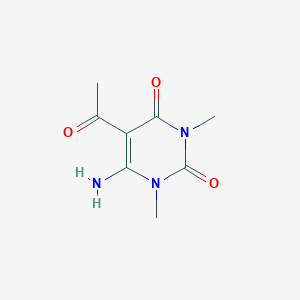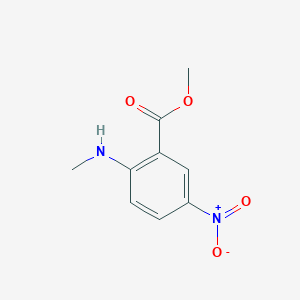
N-Methylhomopiperazine
Vue d'ensemble
Description
N-Methylhomopiperazine is a heterocyclic organic compound . It has the molecular formula C6H14N2 and a molecular weight of 114.1888 . It is used as a common building block in organic synthesis . For example, it is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .
Synthesis Analysis
This compound can be synthesized through the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine . This process is carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The doped Cr improves the dispersion of the Cu0 particles and inhibits the generation of CuAl2O4 so that the Cu0 particles are retained as the active sites . Another synthesis method involves a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 . The IUPAC Standard InChIKey is FXHRAKUEZPSMLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.477 (lit.) . It has a boiling point of 74-75 °C/35 mmHg (lit.) and a density of 0.918 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
N-Methylhomopiperazine has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent for the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, this compound is used as a catalyst for the synthesis of polymers and as a ligand for the preparation of metal complexes.
Mécanisme D'action
Target of Action
N-Methylhomopiperazine, also known as 1-Methyl-1,4-diazepane, is a compound that primarily targets histamine receptors . These receptors play a crucial role in the immune response, particularly in allergic reactions. The compound’s suppressive action on histamine release from rat peritoneal mast cells produced by antigen-antibody reaction has been noted .
Mode of Action
The compound interacts with its targets by binding to the histamine receptors, thereby inhibiting the release of histamine . This results in a decrease in the allergic response. It also exhibits an antagonistic action on guinea pig ileum contraction caused by histamine .
Biochemical Pathways
It is known that the compound’s action on histamine receptors can influence various biochemical pathways related to immune response and allergic reactions .
Pharmacokinetics
The presence of the this compound ring in thienobenzodiazepine caused a significant reduction in binding to the d2 and 5ht2a receptors, which may be due to a lower bioactive conformational state for the tricyclic thienobenzodiazepine .
Result of Action
The primary result of this compound’s action is the suppression of histamine release, leading to a decrease in allergic reactions . This can have various molecular and cellular effects, including reduced inflammation and decreased contraction of smooth muscle in the respiratory tract .
Avantages Et Limitations Des Expériences En Laboratoire
N-Methylhomopiperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a reagent in a variety of reactions. Additionally, this compound is relatively stable, and it has a low toxicity. However, this compound is not soluble in water, so it must be dissolved in organic solvents for use in laboratory experiments.
Orientations Futures
The future of N-Methylhomopiperazine is promising, as it has a wide range of applications in scientific research. It can be used in the synthesis of pharmaceuticals, agrochemicals, and polymers, as well as in the synthesis of heterocyclic compounds. Additionally, this compound can be used as a catalyst for the synthesis of polymers and as a ligand for the preparation of metal complexes. Furthermore, this compound may be used in the development of new drugs and therapies, as it has been shown to modulate the activity of enzymes and to affect the transport of ions across cell membranes. Finally, this compound may be used in the development of new diagnostic tests, as it has been shown to inhibit the activity of certain enzymes.
Safety and Hazards
N-Methylhomopiperazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .
Analyse Biochimique
Biochemical Properties
N-Methylhomopiperazine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound undergoes coupling reactions with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes . These interactions are essential for the synthesis of novel benzimidazole derivatives and platinum (II) substituted disulfide complexes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby influencing various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and energy production. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. This compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a significant role in its metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the body .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the cell influences its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRAKUEZPSMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281294 | |
| Record name | N-Methylhomopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4318-37-0 | |
| Record name | 4318-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylhomopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylhomopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-Methylhomopiperazine?
A: this compound, also known as 1-Methyl-1,4-diazepane, has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. While specific spectroscopic data is not provided in the provided research excerpts, its structure can be characterized by techniques like NMR and IR spectroscopy. [, ]
Q2: How does this compound influence the properties of metal complexes in terms of DNA and protein interactions?
A: Research shows that incorporating this compound, particularly when modified with an anthracenyl group, into ruthenium (II) arene complexes significantly enhances their binding affinity to DNA. [] This is attributed to the anthracenyl moiety intercalating between DNA base pairs, while the this compound contributes to hydrophobic interactions. [] Similar enhanced binding affinities are observed with Bovine Serum Albumin (BSA), further supporting the role of this compound in promoting hydrophobic interactions with biomolecules. []
Q3: Are there any catalytic applications of this compound-containing compounds?
A: Yes, this compound is a key structural element in ligands used for aluminum-salen complexes. These complexes act as bifunctional Lewis acid-base catalysts, effectively facilitating the synthesis of cyclic carbonates from carbon dioxide and epoxides under mild, solvent-free conditions. []
Q4: How does the structure of this compound relate to its hydrogen-bond basicity?
A: this compound exhibits significant hydrogen-bond basicity, a property crucial for its interactions with other molecules. [] Studies using 4-fluorophenol as a reference hydrogen-bond donor have established a pKHB scale for various secondary amines, including this compound. [] Its basicity is influenced by factors like ring size, with a trend of pyrrolidine = azetidine > piperidine > 2-methylaziridine > azepane. []
Q5: Is there evidence of this compound being used in the development of pharmaceutical agents?
A: Yes, research indicates the use of this compound in synthesizing pharmaceutical compounds. One example is the antihistaminic agent 1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-benzimidazole difumarate (KB-2413). [] This highlights the versatility of this compound as a building block in medicinal chemistry.
Q6: What is known about the cytotoxicity of metal complexes containing this compound?
A: Studies using MCF-7 breast cancer cells demonstrated that ruthenium (II) arene complexes incorporating this compound exhibit potent, time-dependent cytotoxicity, comparable to cisplatin. [] Various biochemical assays, including AO/EB and Hoechst 33258 staining, alongside comet assays, indicate that these complexes induce a specific mode of cell death in MCF-7 cells, suggesting potential as anticancer agents. []
Q7: Can this compound be found in natural sources?
A: Yes, gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound as a constituent of Trigonella foenum-graecum L. (fenugreek), belonging to the Leguminosae family. [] This finding suggests potential applications of this compound derived from natural sources.
Q8: Is there a way to produce this compound efficiently?
A: Research highlights an efficient process for cyclizing N-β-hydroxyethyl-N-methyl-1,3-propanediamine to this compound using a Cu20Cr10Mg10/γ-Al2O3 catalyst system. [] This suggests a potential avenue for industrial-scale production of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



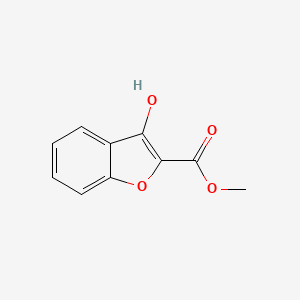
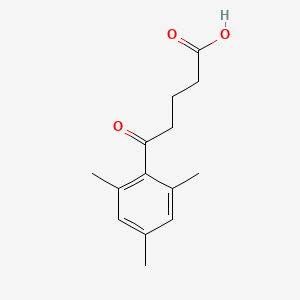

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)

